molecular formula C7H7ClFNO2S B2638342 5-Chloro-4-fluoro-2-methanesulfonylaniline CAS No. 1465676-51-0

5-Chloro-4-fluoro-2-methanesulfonylaniline

Cat. No.: B2638342
CAS No.: 1465676-51-0
M. Wt: 223.65
InChI Key: BXNNJHRMRGPBHM-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-methanesulfonylaniline is a substituted aniline derivative featuring a chloro group at position 5, a fluoro group at position 4, and a methanesulfonyl (-SO₂CH₃) group at position 2 on the benzene ring. Its molecular formula is C₇H₆ClFNO₂S, with a molecular weight of approximately 223.64 g/mol. The methanesulfonyl group is a strong electron-withdrawing substituent, significantly influencing the compound’s electronic properties and reactivity.

However, specific applications are inferred from structurally related compounds in the evidence (e.g., sulfamoyl-substituted anilines in pharmaceutical synthesis) .

Properties

IUPAC Name

5-chloro-4-fluoro-2-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNNJHRMRGPBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoro-2-methanesulfonylaniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-methanesulfonylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Key Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Applications
This compound C₇H₆ClFNO₂S 223.64 Not reported Inferred: Pharmaceutical intermediates
5-Trifluoromethyl-2,4-disulfamylaniline C₇H₆F₃N₂O₄S₂ 320.25 247–248 Pharmaceutical synthesis
4-Chloro-5-fluoro-2-methoxyaniline C₇H₇ClFNO 175.59 Not reported Unspecified intermediates
5-Chloro-2-nitro-4-(trifluoromethyl)aniline C₇H₄ClF₃N₂O₂ 240.57 Not reported Agrochemical precursors

Analysis:

  • Methanesulfonyl vs. Methoxy : The methanesulfonyl group in the target compound increases polarity and solubility in polar solvents compared to methoxy-substituted analogs (e.g., 4-chloro-5-fluoro-2-methoxyaniline) .
  • Thermal Stability : Sulfamoyl and sulfonyl groups (e.g., in 5-trifluoromethyl-2,4-disulfamylaniline) contribute to high melting points, suggesting similar thermal stability for the target compound .

Research Findings

Comparative Reactivity Studies

  • Electrophilic Substitution : The methanesulfonyl group deactivates the benzene ring, making the target compound less reactive toward electrophilic substitution compared to methoxy-substituted analogs .
  • Nucleophilic Aromatic Substitution : The electron-withdrawing nature of -SO₂CH₃ enhances reactivity at positions ortho and para to the sulfonyl group, enabling selective functionalization.

Biological Activity

5-Chloro-4-fluoro-2-methanesulfonylaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H8ClFNO2S
  • Molecular Weight : 215.66 g/mol
  • IUPAC Name : 5-chloro-4-fluoro-N-(methanesulfonyl)aniline

The presence of a chloro and fluoro group on the aromatic ring, along with a methanesulfonyl substituent, contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity and Anticancer Activity

This compound has shown promising results in cytotoxicity assays against various cancer cell lines. In vitro studies revealed that the compound inhibits cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM)
MCF-710.5
A54915.3

The cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular function.
  • Receptor Modulation : It can bind to receptors on the surface of cells, influencing signal transduction pathways that regulate cell growth and survival.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to oxidative damage in cancer cells, promoting apoptosis.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated significant antibacterial activity with an MIC comparable to standard antibiotics.

Study 2: Anticancer Potential

A recent study investigated the anticancer potential of this compound in vivo using xenograft models of breast cancer. Treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent.

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